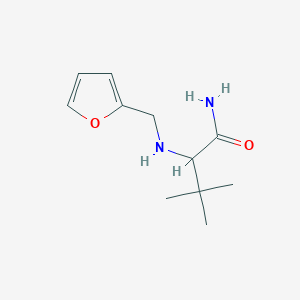![molecular formula C15H18N2O3S2 B7631153 2-methyl-N-[(2-phenyl-1,3-thiazol-4-yl)methyl]oxolane-3-sulfonamide](/img/structure/B7631153.png)
2-methyl-N-[(2-phenyl-1,3-thiazol-4-yl)methyl]oxolane-3-sulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-methyl-N-[(2-phenyl-1,3-thiazol-4-yl)methyl]oxolane-3-sulfonamide, commonly known as MTX, is a sulfonamide-based compound that has gained significant attention in scientific research due to its potential therapeutic applications. It is a white crystalline powder that is soluble in water and organic solvents. MTX has been found to exhibit a wide range of biological activities, including anti-inflammatory, anti-tumor, and anti-bacterial effects.
作用机制
The mechanism of action of MTX involves the inhibition of dihydrofolate reductase (DHFR), which is an enzyme that is required for the synthesis of DNA and RNA. By inhibiting DHFR, MTX prevents the synthesis of nucleic acids, which leads to the inhibition of cell proliferation. MTX also inhibits the production of pro-inflammatory cytokines by inhibiting the activation of NF-κB, a transcription factor that regulates the expression of pro-inflammatory genes.
Biochemical and Physiological Effects:
MTX has been found to exhibit a wide range of biochemical and physiological effects. It has been shown to reduce the levels of pro-inflammatory cytokines such as TNF-α and IL-6, which are involved in the pathogenesis of various inflammatory diseases. MTX has also been found to inhibit angiogenesis, which is the process by which new blood vessels are formed. This property of MTX makes it a potential therapeutic agent for the treatment of cancer. In addition, MTX has been found to exhibit antibacterial effects against a wide range of bacteria.
实验室实验的优点和局限性
MTX has several advantages for lab experiments. It is a relatively stable compound that can be easily synthesized in high purity and high yield. MTX is also soluble in water and organic solvents, which makes it easy to handle in the lab. However, there are some limitations to the use of MTX in lab experiments. It is a sulfonamide-based compound, which can lead to toxicity in some cell lines. In addition, MTX can inhibit the growth of normal cells, which can lead to unwanted side effects.
未来方向
MTX has shown significant potential as a therapeutic agent for the treatment of various diseases. Future research should focus on the development of new formulations of MTX that can improve its pharmacokinetic properties and reduce its toxicity. In addition, the development of new analogs of MTX with improved efficacy and selectivity should be explored. Finally, the potential use of MTX in combination with other therapeutic agents should be investigated to determine its synergistic effects.
合成方法
The synthesis of MTX involves the reaction of 2-methyl-3-oxolane sulfonyl chloride with 2-phenyl-1,3-thiazole-4-carboxaldehyde in the presence of a base such as triethylamine. The resulting product is then treated with ammonia to obtain the final compound. The synthesis of MTX has been optimized to yield high purity and high yield.
科学研究应用
MTX has been extensively studied in scientific research due to its potential therapeutic applications. It has been found to exhibit anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. MTX has also been shown to have anti-tumor effects by inducing apoptosis in cancer cells and inhibiting angiogenesis. In addition, MTX has been found to exhibit antibacterial effects against a wide range of Gram-positive and Gram-negative bacteria.
属性
IUPAC Name |
2-methyl-N-[(2-phenyl-1,3-thiazol-4-yl)methyl]oxolane-3-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O3S2/c1-11-14(7-8-20-11)22(18,19)16-9-13-10-21-15(17-13)12-5-3-2-4-6-12/h2-6,10-11,14,16H,7-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMHWEISDEBSTLW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(CCO1)S(=O)(=O)NCC2=CSC(=N2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-methyl-N-[(2-phenyl-1,3-thiazol-4-yl)methyl]oxolane-3-sulfonamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-[[1-(1,1-dioxothiolan-3-yl)pyrazol-4-yl]methyl]-N,2,5-trimethylaniline](/img/structure/B7631095.png)
![4-[(4,5-Dimethyl-1,2,4-triazol-3-yl)methyl]-1,4-thiazepane](/img/structure/B7631101.png)


![3-[(5-Chloropyridin-2-yl)methyl]-5-methyl-5-pyridin-2-ylimidazolidine-2,4-dione](/img/structure/B7631112.png)



![4-[(3-Ethyl-1-methylpyrazol-4-yl)methyl]-3-(3-methyl-1,2,4-oxadiazol-5-yl)morpholine](/img/structure/B7631130.png)
![5-[[3-(3-Methyl-1,2,4-oxadiazol-5-yl)morpholin-4-yl]methyl]thiophene-3-carbonitrile](/img/structure/B7631138.png)

![N-[1-(5-ethyl-4-methylthiophen-2-yl)ethyl]-2-methyloxolane-3-sulfonamide](/img/structure/B7631165.png)